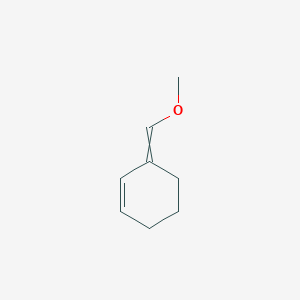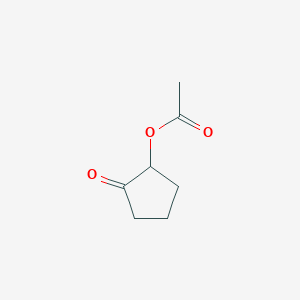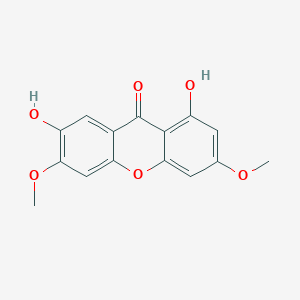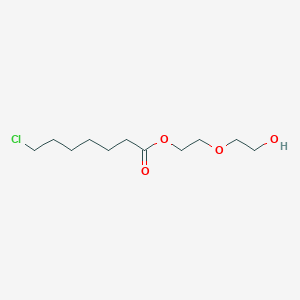
Trioctylphosphane;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trioctylphosphane;hydrobromide is an organophosphorus compound that is often used in various chemical reactions and industrial applications. This compound is known for its unique properties, which make it valuable in both research and practical applications.
準備方法
Synthetic Routes and Reaction Conditions
Trioctylphosphane;hydrobromide can be synthesized through the reaction of trioctylphosphine with hydrobromic acid. The reaction typically involves the addition of hydrobromic acid to trioctylphosphine under controlled conditions to ensure the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize impurities. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
Trioctylphosphane;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form trioctylphosphine oxide.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The compound can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride can be used. The reaction conditions vary depending on the specific reducing agent.
Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions. The reaction conditions depend on the nucleophile and the desired product.
Major Products
Oxidation: Trioctylphosphine oxide.
Reduction: Various reduced forms of the compound, depending on the reducing agent used.
Substitution: A wide range of substituted phosphine derivatives.
科学的研究の応用
Trioctylphosphane;hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of phosphine ligands and catalysts.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of trioctylphosphane;hydrobromide involves its ability to interact with various molecular targets. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in redox reactions, transferring electrons to or from other molecules. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
Similar Compounds
Trioctylphosphine: Similar in structure but lacks the bromide ion.
Triphenylphosphine: Another organophosphorus compound with different alkyl groups.
Trioctylphosphine oxide: The oxidized form of trioctylphosphine.
Uniqueness
Trioctylphosphane;hydrobromide is unique due to its combination of the phosphine and bromide functionalities. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds. Its ability to act as both a ligand and a reagent in various reactions makes it a versatile tool in chemical research and industrial applications.
特性
CAS番号 |
51641-25-9 |
|---|---|
分子式 |
C24H52BrP |
分子量 |
451.5 g/mol |
IUPAC名 |
trioctylphosphane;hydrobromide |
InChI |
InChI=1S/C24H51P.BrH/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;/h4-24H2,1-3H3;1H |
InChIキー |
XGBNFIXISYGBKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCP(CCCCCCCC)CCCCCCCC.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)

![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)






![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
![Dimethyl [2-oxo-3-(thiophen-3-yl)propyl]phosphonate](/img/structure/B14649539.png)
![8-Azabicyclo[3.2.1]oct-6-ene-8-carboxylic acid, 3-oxo-, methyl ester](/img/structure/B14649547.png)

